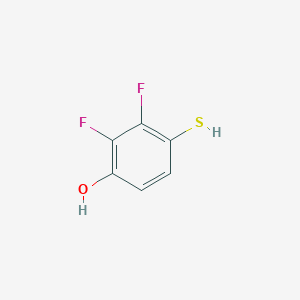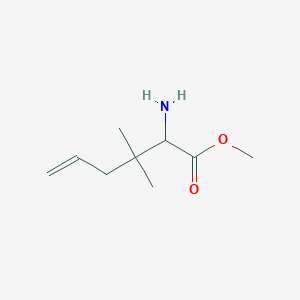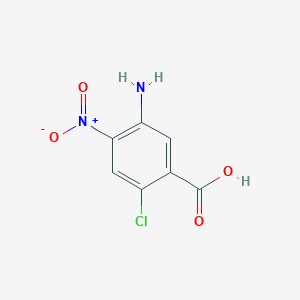![molecular formula C11H13ClN4O2 B12844364 tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate: is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis provides a scalable and efficient route that can be adapted for larger-scale production. The broad substrate scope and functional group tolerance of this method make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate involves the inhibition of specific enzymes or receptors. For instance, it acts as a CDK2 inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole ring and exhibits similar biological activities.
Uniqueness
tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group, which enhances its stability and bioavailability. Its ability to act as a potent CDK2 inhibitor with significant cytotoxic activity against cancer cell lines sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H13ClN4O2 |
|---|---|
Molecular Weight |
268.70 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate |
InChI |
InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)15-7-4-8(12)16-9(5-7)13-6-14-16/h4-6H,1-3H3,(H,15,17) |
InChI Key |
HLDRVUMVAJNBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC=NN2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)

![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)





![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)


